molecular formula C14H15N3O6S B12779943 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine CAS No. 125056-66-8

1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine

Katalognummer: B12779943
CAS-Nummer: 125056-66-8
Molekulargewicht: 353.35 g/mol
InChI-Schlüssel: FHUSIFJQECQBMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine is a synthetic compound with a complex structure It is characterized by the presence of a thymine base modified with hydroxyethoxy and nitrophenylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine typically involves multiple steps. One common method includes the reaction of thymine with 2-hydroxyethoxy methyl chloride under basic conditions to introduce the hydroxyethoxy group. This is followed by the reaction with 2-nitrophenylthiol in the presence of a suitable catalyst to attach the nitrophenylthio group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine undergoes various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thymine derivatives.

Wissenschaftliche Forschungsanwendungen

1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with DNA and proteins.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-((2-Hydroxyethoxy)methyl)-5-((2-nitrophenyl)thio)uracil
  • 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine

Uniqueness

1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine is unique due to the specific positioning of the hydroxyethoxy and nitrophenylthio groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

125056-66-8

Molekularformel

C14H15N3O6S

Molekulargewicht

353.35 g/mol

IUPAC-Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-(2-nitrophenyl)sulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-7-6-18)13(9)24-11-5-3-2-4-10(11)17(21)22/h2-5,18H,6-8H2,1H3,(H,15,19,20)

InChI-Schlüssel

FHUSIFJQECQBMI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.